3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one
Description
3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one (CAS: 1250231-63-0) is a heterocyclic compound featuring a 1,3-oxazolidin-2-one core substituted with a 4-aminopyrazole moiety via an ethyl linker. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol . This compound is widely utilized as a building block in medicinal chemistry and drug discovery due to its modular structure, which allows for functionalization at both the oxazolidinone and pyrazole rings. It is commercially available with a purity of 95% and is listed in catalogs by Enamine Ltd and CymitQuimica as a key intermediate for synthesizing bioactive molecules .
Properties
IUPAC Name |
3-[2-(4-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-5-10-12(6-7)2-1-11-3-4-14-8(11)13/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASWPJJLLEXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1H-pyrazole with ethylene oxide to form the intermediate, which is then cyclized with carbon dioxide to yield the oxazolidinone ring . The reaction conditions often require a catalyst such as triethylamine and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form corresponding alcohols.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Hydrogen Bonding and Crystal Packing: The benzimidazole derivative (C₁₁H₁₂N₄O₂) forms extended chains via N–H···N and C–H···O interactions, stabilizing its crystal lattice . The quinoxaline analog (C₁₉H₁₇N₃O₃) exhibits a twisted conformation (30.12° dihedral angle between oxazolidinone and quinoxaline rings), which could influence its binding to biological targets .
Biological and Synthetic Relevance: The trifluoromethylphenyl derivative (C₁₂H₁₃F₃N₂O₂) combines lipophilic (CF₃) and hydrophilic (NH₂) groups, a balance often sought in CNS drugs to enhance blood-brain barrier penetration . The bromomethyl analog (C₁₀H₉BrFNO₂) is highly reactive, making it a precursor for cross-coupling reactions, unlike the target compound’s amino group, which is more suited for amide bond formation .
Solubility and Reactivity: The benzimidazole and quinoxaline derivatives have higher molecular weights (>240 g/mol) and extended aromatic systems, which may reduce aqueous solubility compared to the target compound (196.21 g/mol). The target compound’s 4-aminopyrazole group offers a unique site for functionalization, such as diazotization or Schiff base formation, which is absent in the indole-containing analog ().
Biological Activity
3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features an oxazolidinone ring system, which is known for its diverse biological activities. The presence of the pyrazole moiety contributes to its potential therapeutic effects. The chemical formula is CHNO.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial, antifungal, and anticancer properties. Research indicates that oxazolidinone derivatives often exhibit significant activity against various pathogens and cancer cell lines.
Antibacterial Activity
Oxazolidinones are recognized for their antibacterial properties, with Linezolid being a prominent example. Studies suggest that compounds similar to 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one may possess similar mechanisms of action against Gram-positive bacteria.
Anticancer Activity
Research has shown that derivatives of pyrazole can exhibit cytotoxic effects against cancer cell lines. For instance, a study evaluating related pyrazole compounds demonstrated significant activity against liver and lung carcinoma cells, providing a basis for further investigation into the anticancer potential of 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one.
Synthesis and Evaluation
A notable study synthesized various pyrazole derivatives and evaluated their biological activities using the MTT assay against different cancer cell lines. The results indicated that certain derivatives exhibited IC values comparable to established chemotherapeutics like Cisplatin . This suggests that 3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one may have similar or enhanced efficacy.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | Liver Carcinoma | 5.35 | |
| Compound B | Lung Carcinoma | 8.74 | |
| Cisplatin | Liver Carcinoma | 3.78 | |
| Cisplatin | Lung Carcinoma | 6.39 |
The mechanism by which oxazolidinones exert their antibacterial effects involves inhibition of protein synthesis by binding to the bacterial ribosome. This action is crucial in combating resistant strains of bacteria . Furthermore, studies have suggested that the incorporation of pyrazole rings may enhance the interaction with biological targets due to their electron-rich nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
